3-epi-Ochratoxin B

Analytical Chemistry Food Safety Method Validation

Using general ochratoxin standards in LC-MS/MS methods causes epimer misidentification and inaccurate quantification. 3-epi-Ochratoxin B solves this by providing a dedicated, stereochemically defined reference for chromatographic method validation. - Enables baseline resolution from Ochratoxin B via altered retention time. - Supplied with NMR and LC-MS/MS characterization for traceable calibration. - Lot-specific COA ensures audit-ready data integrity. Ideal for food safety labs and toxicology studies requiring epimer discrimination and regulatory compliance.

Molecular Formula C₂₀H₁₉NO₆
Molecular Weight 369.37
Cat. No. B1153888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-epi-Ochratoxin B
SynonymsN-[[(3S)-3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-phenylalanine;  (S)-N-[(3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)_x000B_carbonyl]-L-phenylalanine;  (3S,14S)-Ochratoxin B
Molecular FormulaC₂₀H₁₉NO₆
Molecular Weight369.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-epi-Ochratoxin B Procurement: Epimer-Specific Analytical Standard and Research Compound Overview


3-epi-Ochratoxin B (C₂₀H₁₉NO₆, MW 369.37) is an epimer of Ochratoxin B (OTB), a dechlorinated mycotoxin analog of Ochratoxin A (OTA) produced by Aspergillus ochraceus and Penicillium species . As a stereoisomer with inverted configuration at the C3 position, this compound differs from the naturally predominant Ochratoxin B in three-dimensional structure, a distinction critical for chromatographic resolution and analytical method validation [1]. The compound is offered as a purified analytical standard—Pribolab® provides this material with NMR and LC-MS/MS characterization for method development, while CymitQuimica/TRC supplies it for research applications [2].

3-epi-Ochratoxin B: Why Ochratoxin B or A Standards Cannot Be Substituted for Epimer-Specific Applications


Substituting 3-epi-Ochratoxin B with Ochratoxin B or Ochratoxin A standards is scientifically invalid for any application requiring epimer discrimination. 3-epi-Ochratoxin B and Ochratoxin B are stereoisomers with distinct three-dimensional configurations that exhibit altered chromatographic retention behavior—epimerization at the C3 position alters molecular polarity and produces retention time shifts in LC-MS/MS methods [1]. Ochratoxin A (OTA) differs by a critical C5-Cl atom that confers direct genotoxicity absent in nonchlorinated OTB, fundamentally altering both analytical detection and biological interpretation [2]. Using an incorrect standard leads to misidentification, inaccurate quantification, and misinterpretation of toxicological relevance in food safety and research applications.

3-epi-Ochratoxin B: Quantitative Differentiation Evidence vs. Ochratoxin B and Ochratoxin A


Epimer-Specific Chromatographic Resolution: 3-epi-Ochratoxin B Retention Shift vs. Ochratoxin B

3-epi-Ochratoxin B exhibits altered chromatographic retention relative to Ochratoxin B, a consequence of C3 epimerization that modifies molecular polarity and hydrogen bonding potential . While direct quantitative retention shift data for 3-epi-Ochratoxin B is not published, studies on 3-epi-Ochratoxin A demonstrate that the 3-epi configuration alters polarity and chromatographic behavior, producing retention shifts and interference signals in LC-MS/MS methods [1].

Analytical Chemistry Food Safety Method Validation

Genotoxicity Absence: OTB (Parent Class) Lacks Direct Genotoxicity vs. OTA

Ochratoxin B (OTB), the parent class of 3-epi-Ochratoxin B, lacks direct genotoxicity while Ochratoxin A (OTA) acts as a direct genotoxin. SAR studies demonstrate that OTA reacts covalently with GSH and 2′-deoxyguanosine following photoirradiation and generates covalent DNA adducts in WI26 and HK2 cells, whereas nonchlorinated OTB shows no photoreactivity and no DNA adduct formation [1]. In HepG2 human liver cells, OTB was devoid of genotoxic activity at concentrations up to 10 μg/mL, while OTA induced statistically significant micronucleus formation at ≥5 μg/mL [2].

Toxicology Genotoxicity Risk Assessment

Cytotoxicity Comparison: OTB Exhibits Lower Cytotoxicity Than OTA in Renal Cells

Ochratoxin B (OTB) demonstrates lower cytotoxicity than Ochratoxin A (OTA) across multiple renal cell models. In LLC-PK1 porcine kidney cells, toxicity rankings were consistent: OTA > OTB > citrinin [1]. In primary porcine kidney cells (PKC), OTB exhibited EC₅₀ values of 17.0–21.0 μM compared to OTA EC₅₀ of 15.5–16.5 μM (CI95 ranges, neutral red uptake endpoint) [2]. In human kidney cells (HKC), OTB showed approximately 2-fold lower cytotoxicity than OTA, while in rat primary renal cells (RPTC), OTB exhibited no effects [2].

Nephrotoxicity In Vitro Toxicology Cytotoxicity

Natural Co-Occurrence Ratio: OTB Found at 1/3 to 1/10 of OTA Levels in Contaminated Foods

In naturally contaminated food samples, Ochratoxin B (OTB) is consistently found at levels 3- to 10-fold lower than co-occurring Ochratoxin A (OTA). Long-term monitoring of foods and foodstuffs revealed OTB in samples containing high OTA at levels of 1/3 to 1/10 of OTA [1]. In on-farm stored winter wheat, OTB was detected at 1.2 ± 0.7 ng/g compared to OTA at 14.7 ± 7.9 ng/g and citrinin at 4.9 ± 1.9 ng/g [2].

Food Contamination Mycotoxin Analysis Occurrence Data

3-epi-Ochratoxin B: High-Value Research and Analytical Application Scenarios


LC-MS/MS Method Development and Epimer-Specific Quantification

3-epi-Ochratoxin B serves as an essential analytical reference standard for developing and validating LC-MS/MS methods that require epimer discrimination [1]. Its altered chromatographic retention relative to Ochratoxin B necessitates dedicated calibration standards for accurate quantification in complex food matrices—critical for food safety laboratories validating methods to meet regulatory requirements [1]. The product is supplied with NMR and LC-MS/MS characterization, enabling robust method validation and traceable quantification [2].

Toxicological Studies Requiring Ochratoxin B-Class Negative Control

For genotoxicity and cytotoxicity studies where Ochratoxin A (OTA) serves as the positive control, 3-epi-Ochratoxin B (as an OTB-class compound) functions as a non-genotoxic comparator [1]. This application is supported by SAR evidence showing that nonchlorinated OTB lacks direct genotoxicity and covalent DNA adduct formation, while exhibiting quantifiably lower cytotoxicity (EC₅₀ 17.0–21.0 μM vs. OTA 15.5–16.5 μM in PKC cells) [2][3].

Food Safety Multi-Mycotoxin Method Calibration

3-epi-Ochratoxin B is used in multi-mycotoxin analytical methods for food safety monitoring, where its epimer-specific retention behavior ensures accurate identification and quantification [1]. The natural occurrence ratio of OTB at 1/3 to 1/10 of OTA levels informs calibration range selection and method sensitivity requirements [2]. The compound's characterization supports its use as a calibration standard in HPLC, LC-MS/MS, and other chromatographic methods for food and feed analysis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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